2,3,5,6-Tetrachloropyridine-4-carbaldehyde
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Description
2,3,5,6-Tetrachloropyridine-4-carbaldehyde is a chemical compound with the molecular formula C6HCl4NO and a molecular weight of 244.89 . It is also known by its CAS number 68054-26-2 .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2,3,5,6 positions of the ring are substituted with chlorine atoms, and the 4 position is substituted with a carbaldehyde group (C=O) .Physical And Chemical Properties Analysis
The boiling point of 2,3,5,6-Tetrachloropyridine-4-carbaldehyde is predicted to be 302.6±37.0 °C and its density is predicted to be 1.723±0.06 g/cm3 . Its pKa value is predicted to be -6.83±0.50 .Scientific Research Applications
Heterocyclic Compound Synthesis
- The Vilsmeier–Haack reaction was employed to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were further utilized to prepare chalcone analogues and dipyrazolopyridines, demonstrating the utility of pyridine carbaldehydes in constructing complex heterocyclic frameworks (Quiroga et al., 2010).
Organic Synthesis and Catalysis
- A study on acetic acid promoted redox annulations highlighted the dual C–H bond functionalization of 2-alkylquinoline-3-carbaldehydes and related pyridine analogues, showcasing the application in organic synthesis through a cosolvent role of acetic acid (Zhu & Seidel, 2017).
Ligand Synthesis and Stability
- Research into carbohydrate-derived oxime ethers from functionalized aldehydes, including pyridine-2-carbaldehyde, presented new CN ligands stable towards hydrolysis, offering insights into ligand synthesis for catalytic applications (Brunner, Schönherr, & Zabel, 2001).
Anion Binding Properties
- Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives were synthesized and their anion binding properties examined, indicating potential in designing receptors for specific anions, which is significant for developing sensor technologies (Deliomeroglu, Lynch, & Sessler, 2014).
Antimicrobial Activities
- The green synthesis of pyridine-2-carbaldehyde-based chalcones under solvent-free conditions using mesoporous materials was investigated, along with their antimicrobial activities, showcasing the pharmaceutical applications of these compounds (Prathipati & Sanasi, 2022).
properties
IUPAC Name |
2,3,5,6-tetrachloropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXFGJSLCCZMET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376650 |
Source
|
Record name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloropyridine-4-carbaldehyde | |
CAS RN |
68054-26-2 |
Source
|
Record name | 2,3,5,6-tetrachloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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